molecular formula C18H21N5O2S B2612427 1-((2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea CAS No. 2034339-85-8

1-((2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea

Cat. No. B2612427
CAS RN: 2034339-85-8
M. Wt: 371.46
InChI Key: FQGODLSUNRYUQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea is a useful research compound. Its molecular formula is C18H21N5O2S and its molecular weight is 371.46. The purity is usually 95%.
BenchChem offers high-quality 1-((2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

The compound has been investigated as a promising material for highly efficient blue fluorescent OLEDs. Researchers designed and synthesized three donor-acceptor (D-A) emitters based on this compound. These emitters exhibit excellent thermal stability (decomposition temperatures in the range of 454-476 °C) and high photoluminescence quantum yields (over 86%). Notably, they achieve high exciton utilization efficiency via a “hot exciton” process, leading to non-doped blue and doped deep-blue OLEDs with external quantum efficiencies (EQE) approaching 8% .

Fluorescent Sensors for Hg(II) Ions

The compound’s interaction with Hg(II) ions has been explored for fluorescence-based sensing. Mechanistic studies reveal specific interactions between the compound and Hg(II), resulting in significant changes in fluorescence emission. This environmentally friendly technique demonstrates excellent selectivity for Hg(II) detection, both in aqueous solutions and solid-state paper tests .

Catalyst-Free Synthesis of Carbamates

In synthetic methodology, the compound has been utilized for the catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates. This approach employs easily accessible N-hetaryl ureas and alcohols, enabling good-to-high yielding syntheses. The method offers a sustainable alternative for constructing diverse carbamate derivatives .

properties

IUPAC Name

1-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S/c24-16-6-3-9-23(16)15-10-12(7-8-19-15)11-20-17(25)22-18-21-13-4-1-2-5-14(13)26-18/h7-8,10H,1-6,9,11H2,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGODLSUNRYUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)NCC3=CC(=NC=C3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea

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